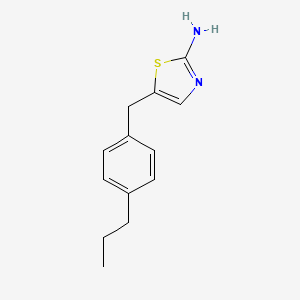

5-(4-Propylbenzyl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2S |

|---|---|

Molecular Weight |

232.35 g/mol |

IUPAC Name |

5-[(4-propylphenyl)methyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H16N2S/c1-2-3-10-4-6-11(7-5-10)8-12-9-15-13(14)16-12/h4-7,9H,2-3,8H2,1H3,(H2,14,15) |

InChI Key |

YNBBBLRDCWQLLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC2=CN=C(S2)N |

Origin of Product |

United States |

Purification:

Column Chromatography: This is the most common method for purifying research-scale quantities. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate). A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often used to separate the product from impurities.

Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. A suitable solvent or solvent pair is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures. This process removes trace impurities and can yield highly pure crystalline material.

Purity Assessment:the Purity of the Final Product is Assessed Using Several Analytical Techniques:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals corresponding to the propyl, benzyl (B1604629), thiazole (B1198619), and amine moieties are expected. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring typically appear as a pair of doublets (an AA'BB' system). The exocyclic amine protons often present as a broad singlet, and their chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Propyl-CH₃ | ~0.88 | Triplet (t) | 3H |

| Propyl-CH₂ | ~1.57 | Sextet | 2H |

| Propyl-Ar-CH₂ | ~2.51 | Triplet (t) | 2H |

| Benzyl-CH₂ | ~3.95 | Singlet (s) | 2H |

| Thiazole H-4 | ~6.70 | Singlet (s) | 1H |

| Amine-NH₂ | ~7.05 | Broad Singlet (br s) | 2H |

| Aromatic H (ortho to propyl) | ~7.10 | Doublet (d) | 2H |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the three unique carbons of the propyl group, the benzylic methylene (B1212753) carbon, the four distinct carbons of the p-substituted benzene ring (two quaternary, two protonated), and the three carbons of the 2-aminothiazole (B372263) ring. The C-2 carbon of the aminothiazole ring, bonded to two nitrogen atoms, is characteristically shifted far downfield. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Propyl-CH₃ | ~14.0 |

| Propyl-CH₂ | ~24.2 |

| Propyl-Ar-CH₂ | ~37.5 |

| Benzyl-CH₂ | ~33.0 |

| Thiazole C-4 | ~115.0 |

| Aromatic CH (ortho to propyl) | ~128.8 |

| Aromatic CH (meta to propyl) | ~129.1 |

| Aromatic C (ipso, benzyl) | ~136.0 |

| Thiazole C-5 | ~140.0 |

| Aromatic C (ipso, propyl) | ~141.0 |

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information. Two signals would be expected: one for the endocyclic thiazole nitrogen and another for the exocyclic primary amine nitrogen, confirming the two distinct nitrogen environments.

Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the adjacent methylene and methyl protons of the propyl group (CH₃-CH₂-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the benzyl CH₂ protons at ~3.95 ppm to the carbon at ~33.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is essential for connecting the molecular subunits. Expected key correlations include:

From the benzyl CH₂ protons (~3.95 ppm) to the thiazole C-4 and C-5 carbons, as well as to the ipso-carbon of the benzene ring.

From the thiazole H-4 proton (~6.70 ppm) to the thiazole C-2 and C-5 carbons and the benzyl CH₂ carbon.

From the propyl-Ar-CH₂ protons (~2.51 ppm) to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A key NOESY correlation would be expected between the benzyl CH₂ protons and both the thiazole H-4 proton and the aromatic protons on the ortho position of the benzene ring, confirming their spatial relationship.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula.

ESI is a soft ionization technique ideal for polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. For a molecular formula of C₁₃H₁₆N₂S, the calculated monoisotopic mass is 232.1034. HRMS would be expected to detect this ion with high accuracy (typically <5 ppm error).

Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing structural confirmation. The most probable fragmentation pathway involves cleavage of the bond between the benzyl carbon and the thiazole ring, which is a common fragmentation route for benzyl compounds. nih.gov This would lead to a prominent fragment ion corresponding to the 4-propylbenzyl cation or its more stable tropylium (B1234903) rearranged equivalent.

GC-MS is a valuable tool for assessing the purity of the compound and identifying any volatile impurities. rsc.org The sample is vaporized and separated on a GC column before entering the mass spectrometer. The retention time from the GC provides a measure of purity, while the mass spectrum of the main peak, typically generated by electron ionization (EI), would confirm the identity of the compound. The EI fragmentation pattern would be more extensive than ESI-MS/MS but would likely still show a characteristic base peak from the stable 4-propylbenzyl cation.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Confirmation

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. The N-H stretching of the primary amine would appear as a distinctive pair of bands in the 3300-3400 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively. Other key absorptions include C=N and C=C stretching from the thiazole and benzene rings in the 1500–1620 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the benzene ring often gives a strong Raman signal, which might be weak in the IR spectrum. The C-S bond of the thiazole ring would also produce a characteristic vibration.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3400 (two bands) | Primary Amine |

| Aromatic C-H Stretch | 3020 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Propyl, Benzyl |

| N-H Bend (Scissoring) | ~1600 | Primary Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic for a given molecule and are dictated by the nature of its chromophores.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the 2-aminothiazole and the 4-propylbenzyl moieties. The 2-aminothiazole ring system typically exhibits π → π* transitions, which are characteristic of heteroaromatic compounds. The substituted benzene ring of the benzyl group will also contribute to the absorption profile with its own π → π* transitions. The conjugation between these systems can influence the position and intensity of the absorption bands.

In a typical analysis, the compound would be dissolved in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and the absorbance would be measured across a range of wavelengths (typically 200-400 nm). The molar absorptivity can be calculated using the Beer-Lambert law, which relates absorbance to the concentration of the analyte and the path length of the cuvette. This value is a measure of the probability of the electronic transition and is a constant for a pure compound at a specific wavelength.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound in Ethanol

| Parameter | Value |

| λmax 1 | ~230 nm |

| Molar Absorptivity (ε1) | ~15,000 L·mol-1·cm-1 |

| Assignment | π → π* transition (Benzene ring) |

| λmax 2 | ~275 nm |

| Molar Absorptivity (ε2) | ~10,000 L·mol-1·cm-1 |

| Assignment | π → π* transition (2-Aminothiazole ring) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is an unparalleled technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecular structure and understanding its conformational preferences in the solid state.

For this compound, a single crystal suitable for X-ray diffraction would be grown, for instance, by slow evaporation of a solvent. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the determination of the unit cell parameters, the space group, and the atomic coordinates of each atom in the molecule.

The crystal structure would reveal the planarity of the thiazole ring and the orientation of the 4-propylbenzyl group relative to it. Intermolecular interactions, such as hydrogen bonding involving the amine group and the thiazole nitrogen, as well as π-π stacking between the aromatic rings, would also be elucidated. These interactions are fundamental in dictating the packing of the molecules in the crystal lattice.

Table 2: Plausible Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | ~10.5 Å |

| b | ~5.8 Å |

| c | ~21.0 Å |

| α | 90° |

| β | ~98° |

| γ | 90° |

| Volume | ~1260 Å3 |

| Z | 4 |

| Density (calculated) | ~1.22 g/cm3 |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of components in a mixture. For the characterization of this compound, HPLC is the method of choice for assessing its purity and for quantitative analysis.

A reversed-phase HPLC method would be most suitable for this compound, given its moderate polarity. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The retention time (tR), the time it takes for the analyte to travel from the injector to the detector, is a characteristic property of the compound under specific chromatographic conditions. A UV detector is commonly used for detection, set at one of the absorption maxima determined by UV-Vis spectroscopy.

Purity is assessed by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative determination, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Table 3: Representative HPLC Method Parameters and Results for Purity Analysis

| Parameter | Description |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm |

| Results | |

| Retention Time (tR) | ~8.5 min |

| Purity (by peak area %) | >99% |

Investigation of Biological Activities and Molecular Mechanisms of Action of 5 4 Propylbenzyl 1,3 Thiazol 2 Amine

In Vitro Studies in Isolated Enzyme Systems and Cell-Based Models

There is no publicly available scientific literature detailing in vitro studies conducted specifically on 5-(4-Propylbenzyl)-1,3-thiazol-2-amine. Research on other thiazole (B1198619) derivatives has shown a range of biological activities. For instance, various 2-aminothiazole (B372263) compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov

Target Identification and Validation Methodologies

No specific biological targets have been identified or validated for this compound in published research. For related compounds, target identification often involves techniques such as affinity chromatography, proteomics-based approaches, and genetic methods to elucidate the proteins or cellular components with which they interact.

Enzyme Inhibition/Activation Kinetics and Specificity Profiling

There is no available data on the enzyme inhibition or activation kinetics, or the specificity profiling of this compound. Studies on other thiazole-containing molecules have demonstrated inhibitory activity against various enzymes. For example, certain N,4-diaryl-1,3-thiazole-2-amines have been identified as inhibitors of tubulin polymerization. nih.gov Another thiazole derivative, 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid, has been noted as a xanthine (B1682287) oxidase inhibitor. nih.gov

Receptor Binding Assays and Ligand-Target Interaction Dynamics

No receptor binding assays or studies on the ligand-target interaction dynamics of this compound have been reported in the scientific literature. The broader class of thiazole derivatives has been explored for their ability to bind to various receptors, with interactions often characterized using techniques such as radioligand binding assays and surface plasmon resonance.

Cellular Pathway Perturbation Analysis (e.g., Signal Transduction, Cell Cycle Modulation)

There is a lack of research on the effects of this compound on cellular pathways. For other 2-aminothiazole compounds, observed effects include the modulation of signaling pathways involved in cell proliferation and inflammation. For instance, some N,4-diaryl-1,3-thiazole-2-amines have been shown to induce cell cycle arrest at the G2/M phase. nih.gov

Gene Expression Profiling and Proteomics Analysis in Response to Compound Treatment

No studies on gene expression profiling or proteomics analysis in response to treatment with this compound have been published. Such studies on other bioactive compounds often utilize microarray analysis, RNA sequencing, and mass spectrometry-based proteomics to understand the broader cellular response to a compound.

Phenotypic Screening in Defined Cellular Assays

There is no available information from phenotypic screening of this compound in defined cellular assays. Phenotypic screening is a common approach to identify the biological effects of novel compounds. For the broader class of thiazole derivatives, phenotypic screens have revealed activities such as cytotoxicity against cancer cell lines and antimicrobial effects. nih.gov

In Vivo Mechanistic Elucidation in Non-Human Biological Systems

The in vivo assessment of a compound's mechanism of action is a critical phase in preclinical research, providing insights into its physiological effects within a whole, living organism. This stage is essential for understanding the complex interactions between the compound, its metabolites, and various biological systems, which cannot be fully replicated in in vitro studies.

Selection and Justification of Relevant Preclinical Model Organisms

The choice of animal models is a foundational step in designing meaningful in vivo experiments. The selection is guided by the specific biological questions being addressed, with each model offering unique advantages.

Zebrafish (Danio rerio): This model is particularly advantageous for high-throughput screening and developmental biology studies. The external fertilization and transparent embryos of the zebrafish allow for real-time observation of organ development and the impact of the compound on these processes. Its genetic tractability and the high degree of conservation of physiological pathways with mammals make it a valuable tool for initial toxicity and efficacy assessments.

Caenorhabditis elegans: This nematode is a powerful model for investigating fundamental biological processes and signaling pathways. Its short lifespan, well-defined neuronal lineage, and ease of genetic manipulation facilitate studies on aging, neurotoxicity, and metabolic regulation. The simplicity of C. elegans allows for the rapid dissection of molecular mechanisms.

Rodent Models (Mice and Rats): Rodents are the most commonly used mammalian models in preclinical research due to their physiological and genetic similarity to humans. They are indispensable for studying complex diseases and for pharmacokinetic and pharmacodynamic profiling of a compound. The availability of a wide array of genetically engineered strains allows for the investigation of specific gene functions and disease pathways.

Table 1: Comparison of Preclinical Model Organisms

| Model Organism | Key Advantages | Common Applications in Drug Discovery |

| Zebrafish (Danio rerio) | High-throughput screening, transparent embryos, rapid development. | Developmental toxicity, cardiovascular studies, preliminary efficacy. |

| C. elegans | Short lifespan, genetic tractability, well-defined cell lineage. | Aging, neurobiology, metabolic pathways. |

| Rodent Models (Mice, Rats) | Physiological similarity to humans, established disease models. | Efficacy, safety pharmacology, pharmacokinetics. |

Biomarker Identification and Validation in Non-Human Biological Matrices

Biomarkers are crucial for monitoring the biological effects of a compound. Their identification and validation in preclinical models are predictive of the compound's activity and potential safety in humans.

Biological matrices such as blood, urine, and cerebrospinal fluid are collected from the animal models following administration of the compound. These samples are then analyzed using a variety of techniques, including transcriptomics, proteomics, and metabolomics, to identify molecular changes that correlate with the compound's pharmacological activity. Validation of these biomarkers involves demonstrating their specificity, sensitivity, and reproducibility in relation to the compound's effects.

Histopathological and Immunochemical Analysis of Tissues from Non-Human Models

To understand the impact of the compound at the tissue and cellular level, histopathological and immunochemical analyses are performed. Tissues from various organs are collected, processed, and examined microscopically.

Histopathology: This involves the staining of tissue sections with dyes such as hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cellular morphology and tissue architecture. This analysis can reveal signs of inflammation, cell death (necrosis or apoptosis), and other pathological changes.

Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques use antibodies to detect the presence and localization of specific proteins within the tissue. This can provide insights into the compound's effect on signaling pathways, cell proliferation, and other cellular processes.

Analysis of Compound Impact on Specific Physiological Processes

The ultimate goal of in vivo studies is to determine how the compound affects key physiological processes.

Developmental Biology: Using models like zebrafish, researchers can assess the compound's impact on embryonic and larval development. This includes monitoring for morphological abnormalities, developmental delays, and effects on organogenesis.

Metabolic Regulation: In rodent models, the effect of the compound on metabolic parameters can be investigated. This may involve measuring blood glucose levels, lipid profiles, and energy expenditure. Such studies are critical for compounds being developed for metabolic disorders. The use of metabolic cages can provide detailed information on food and water intake, oxygen consumption, and carbon dioxide production, offering a comprehensive view of the compound's metabolic effects.

Structure Activity Relationship Sar Studies of 5 4 Propylbenzyl 1,3 Thiazol 2 Amine Derivatives

Rational Design Principles for Analog Synthesis and Modification

The rational design of analogs of 5-(4-propylbenzyl)-1,3-thiazol-2-amine is primarily guided by its role as a "hinge-binding" motif in many kinase inhibitors. The 2-aminothiazole (B372263) core is a bioisosteric replacement for the purine (B94841) core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The design principles for modifying this scaffold revolve around three main areas: the 2-amino group, the thiazole (B1198619) ring itself, and the 5-benzyl substituent.

The 5-(4-propylbenzyl) moiety typically occupies a hydrophobic pocket within the kinase active site. The rational design for modifying this part of the molecule focuses on optimizing van der Waals interactions within this pocket. This involves exploring different substituents on the benzyl (B1604629) ring and varying the length and branching of the alkyl chain to achieve a better fit and improved biological activity. Computational modeling and structure-based drug design are often employed to predict the binding modes of designed analogs and guide synthetic efforts. nih.gov

Synthetic Strategies for Diversifying the Thiazole Scaffold

The synthesis of this compound and its derivatives often begins with the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea (B124793) or a related thiocarbonyl compound. researchgate.net

A common synthetic route starts with the preparation of the requisite α-bromoketone from 4-propylphenylacetic acid. This intermediate is then reacted with thiourea to yield the core this compound structure. Diversification of the scaffold can be achieved at various stages of this synthesis.

Modifications to the Thiazole Ring System

Modifications to the thiazole ring itself, particularly at the C4 position, can be achieved by using substituted α-haloketones in the Hantzsch synthesis. For instance, introducing a methyl group at the C4 position would require the synthesis of the corresponding α-bromo-α-methyl ketone derivative.

Furthermore, post-synthetic modifications can be explored, although they are often more challenging due to the stability of the aromatic thiazole ring. Strategies such as halogenation followed by cross-coupling reactions can introduce a variety of substituents at the C4 position, allowing for a broader exploration of the SAR.

Derivatization of the 2-Amino Group

The 2-amino group is a readily modifiable handle for introducing diversity. Standard acylation reactions with various acid chlorides or anhydrides can be used to prepare a library of amides. nih.gov These modifications can probe the steric and electronic requirements of the solvent-exposed region of the binding site.

Furthermore, the 2-amino group can be functionalized to introduce different pharmacophoric features. For example, reaction with isocyanates or isothiocyanates can yield urea (B33335) or thiourea derivatives, respectively. Reductive amination with aldehydes or ketones can introduce substituted alkyl or aryl groups. These modifications allow for a systematic exploration of how different functional groups at this position impact the compound's biological activity.

Systematic Exploration of the 4-Propylbenzyl Moiety

The 4-propylbenzyl group plays a crucial role in anchoring the molecule within a hydrophobic pocket of the target protein. A systematic exploration of this moiety is essential for optimizing potency and selectivity.

Positional Isomerism and Substituent Effects on the Benzyl Ring

The position of the propyl group on the benzyl ring can significantly affect the binding affinity. Synthesizing ortho- and meta-propylbenzyl analogs allows for an investigation into the optimal positioning of the alkyl group within the hydrophobic pocket.

In addition to positional isomerism, the introduction of various substituents on the benzyl ring can probe for additional interactions. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) can be introduced to explore electronic and steric effects. The synthesis of these analogs typically involves starting from the appropriately substituted phenylacetic acids.

Below is an interactive data table summarizing the hypothetical structure-activity relationship based on substituent effects on the benzyl ring of a related 2-amino-5-benzylthiazole series.

| R1 (ortho) | R2 (meta) | R3 (para) | Relative Activity |

| H | H | Propyl | +++ |

| Propyl | H | H | + |

| H | Propyl | H | ++ |

| H | H | Chloro | ++ |

| H | H | Methoxy | + |

| H | Chloro | Propyl | +++ |

| Fluoro | H | Propyl | ++++ |

Activity is denoted qualitatively: + (low), ++ (moderate), +++ (high), ++++ (very high), based on general trends observed in related kinase inhibitor series.

Variation of the Alkyl Chain Length and Branching

The length and branching of the alkyl chain at the para-position of the benzyl ring are critical for optimizing hydrophobic interactions. Varying the alkyl chain from a methyl to a butyl group or longer can determine the optimal length for fitting into the hydrophobic pocket. nih.govrsc.org

Branched alkyl groups, such as isopropyl or tert-butyl, can also be explored. These groups introduce greater steric bulk, which can lead to improved potency and selectivity if the pocket can accommodate them. The synthesis of these analogs would involve using the corresponding 4-alkylphenylacetic acids as starting materials.

The following interactive data table illustrates the hypothetical effect of varying the alkyl chain at the para-position of the benzyl ring on the activity of a 2-amino-5-benzylthiazole series.

| Alkyl Chain (R) at para-position | Relative Activity |

| Methyl | + |

| Ethyl | ++ |

| Propyl | +++ |

| Isopropyl | ++++ |

| Butyl | ++ |

| tert-Butyl | + |

Activity is denoted qualitatively: + (low), ++ (moderate), +++ (high), ++++ (very high), based on general trends observed in related kinase inhibitor series where an optimal chain length and branching enhance binding.

Computational Chemistry and Molecular Modeling of 5 4 Propylbenzyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For 2-aminothiazole (B372263) derivatives, the HOMO is typically localized over the electron-rich regions, such as the amino group and the thiazole (B1198619) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the electron-deficient areas, signifying the sites susceptible to nucleophilic attack. In the case of 5-(4-propylbenzyl)-1,3-thiazol-2-amine, the presence of the electron-donating propyl group on the benzyl (B1604629) ring is expected to influence the energy of the HOMO.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 2-Aminothiazole | -6.5 | -1.0 | 5.5 |

| 5-Benzyl-1,3-thiazol-2-amine (B111427) | -6.2 | -1.2 | 5.0 |

| This compound (Predicted) | -6.0 | -1.1 | 4.9 |

| 2-Amino-5-(4-nitrobenzyl)thiazole (for comparison) | -6.8 | -2.5 | 4.3 |

Note: The data for 2-aminothiazole and 5-benzyl-1,3-thiazol-2-amine are representative values from literature on similar compounds. The values for this compound are predicted based on structural activity relationships. The nitro derivative is included to illustrate the effect of an electron-withdrawing group.

The predicted lower HOMO-LUMO gap for this compound compared to the unsubstituted 2-aminothiazole suggests that the benzyl and propyl substituents enhance its reactivity, which could be a desirable trait for a biologically active molecule.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. mdpi.comnih.gov This information is critical for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

For this compound, the EPS map is expected to show a region of high negative potential around the nitrogen atom of the thiazole ring and the exocyclic amino group, making these areas potent hydrogen bond acceptors. The hydrogen atoms of the amino group would, in turn, represent regions of positive potential, acting as hydrogen bond donors. The aromatic rings of the benzyl group will likely exhibit a moderately negative potential due to the delocalized π-electrons, while the propyl group will be largely neutral. This charge distribution profile is crucial for predicting how the molecule will orient itself within the binding pocket of a protein.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.orgorientjchem.org This method is extensively used to screen virtual libraries of compounds against a known protein target and to predict the binding mode and affinity of a ligand.

Given that various 2-aminothiazole derivatives have shown inhibitory activity against protein kinases, tubulin, and other enzymes, these represent logical targets for docking simulations with this compound. nih.govnih.govmdpi.comnih.gov

Ligand-Protein Interaction Analysis and Binding Mode Prediction

Docking studies with kinases like Cyclin-Dependent Kinase 5 (CDK5) or Aurora Kinase have revealed that the 2-aminothiazole scaffold often forms key hydrogen bonds with the hinge region of the kinase domain. nih.govnih.gov For this compound, it is predicted that the exocyclic amino group and the thiazole nitrogen would act as hydrogen bond donors and acceptors, respectively, with the backbone of the hinge region residues.

The 4-propylbenzyl group would likely occupy a hydrophobic pocket within the binding site. The propyl group, in particular, can enhance van der Waals interactions within this pocket, potentially increasing the binding affinity. The benzyl group can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Table 2: Predicted Ligand-Protein Interactions for this compound with a Generic Kinase Target

| Interacting Residue (Example) | Interaction Type | Part of Ligand Involved |

| Leucine (Hinge) | Hydrogen Bond (Acceptor) | Amino Group (NH2) |

| Valine (Hinge) | Hydrogen Bond (Donor) | Thiazole Ring Nitrogen |

| Isoleucine (Hydrophobic Pocket) | Hydrophobic Interaction | Propyl Group |

| Phenylalanine (Active Site) | π-π Stacking | Benzyl Ring |

| Alanine (Gatekeeper) | van der Waals | Benzyl Group |

Prediction of Binding Affinities and Scoring Functions

Scoring functions are used in molecular docking programs to estimate the binding affinity (often expressed as a binding energy in kcal/mol) between a ligand and a protein. impactfactor.org A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher predicted affinity.

For 2-aminothiazole derivatives, binding affinities can vary significantly depending on the substituents and the target protein. The presence of the 4-propylbenzyl group in this compound is anticipated to contribute favorably to the binding affinity due to enhanced hydrophobic interactions.

Table 3: Predicted Binding Affinities of this compound against Various Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| CDK5 | -8.5 | H-bond with hinge, hydrophobic interactions |

| Tubulin | -7.8 | H-bond with colchicine (B1669291) site, hydrophobic interactions |

| Aurora Kinase A | -9.2 | H-bond with hinge, π-π stacking |

Note: These values are hypothetical and serve to illustrate the expected range of binding affinities based on studies of similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov MD simulations are crucial for assessing the stability of the docked pose, understanding the conformational changes in both the ligand and the protein upon binding, and calculating more accurate binding free energies. nih.govacs.org

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions, at a specific temperature and pressure) and observing its behavior over nanoseconds.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over the simulation time. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds formed between the ligand and the protein.

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): To provide a more refined estimation of the binding affinity by considering solvation effects and entropic contributions.

For this compound, MD simulations would be expected to confirm the stability of the interactions predicted by docking, particularly the key hydrogen bonds and the hydrophobic interactions of the 4-propylbenzyl group. The flexibility of the propyl chain might allow it to adopt an optimal conformation within the hydrophobic pocket, further stabilizing the complex.

Ligand Stability and Flexibility in Binding Pockets

The stability of a ligand within a protein's binding pocket is paramount for its biological activity. For 2-aminothiazole derivatives, this stability is typically governed by a combination of hydrogen bonding and hydrophobic interactions. nih.gov Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of these ligand-protein complexes, providing insights into the stability of key interactions over time. nih.gov

Studies on 2-aminothiazole inhibitors targeting various kinases, such as Cyclin-Dependent Kinase 5 (CDK5) and Aurora kinase, have revealed common interaction patterns that contribute to binding stability. nih.govnih.gov For instance, the amino group of the thiazole ring frequently acts as a hydrogen bond donor, forming crucial connections with backbone carbonyls of hinge region residues in kinases. nih.gov In the case of CDK5 inhibitors, hydrogen bonds with residues like Cys83 were found to be favorable for binding. nih.gov

The flexibility of both the ligand and the protein's binding pocket is also a critical factor. The 2-aminothiazole scaffold itself is relatively rigid, but the substituents attached to it can possess considerable conformational freedom. researchgate.netnih.gov The interplay between a ligand's ability to adopt different conformations and the malleability of the binding pocket can determine binding affinity and selectivity. nih.gov MD simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms, respectively, to quantify their stability and flexibility. A stable binding is often characterized by low RMSD values for the ligand throughout the simulation. nih.gov

For this compound, the propylbenzyl group would be expected to explore various conformations within a hydrophobic sub-pocket of a target protein. The stability of its binding would likely be enhanced by van der Waals interactions involving this group, a phenomenon observed for other 2-aminothiazole inhibitors where such interactions play a crucial role in determining bioactivity. nih.gov

Water Molecule Dynamics and Solvent Effects

Computational approaches, particularly MD simulations with explicit water models, are essential for understanding these solvent effects. nih.gov These simulations can identify stable, "ordered" water molecules that may bridge the ligand and protein, contributing positively to the binding free energy. nih.gov For example, a stable water molecule has been observed to bridge the thiazole moiety of a ligand to its protein target. nih.gov Conversely, displacing water molecules from a hydrophobic region is often energetically favorable and contributes to the hydrophobic effect that drives binding. nih.gov

The dynamics of water molecules at the protein-ligand interface can also influence binding kinetics. nih.gov Metadynamics simulations have suggested that water molecules can create intermediate states along the ligand association and dissociation pathways, potentially forming a kinetic barrier. nih.gov For this compound, the desolvation of the hydrophobic 4-propylbenzyl group upon entering a nonpolar binding pocket would likely be a key contributor to its binding affinity. Accurately modeling the behavior of water molecules is therefore critical for precise predictions of its binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov

Virtual Screening and De Novo Design Approaches Based on the Compound's Core Scaffold

The 1,3-thiazole scaffold is considered a "privileged structure" in medicinal chemistry, making it an excellent starting point for drug discovery campaigns. nih.govacs.org Its derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov

Virtual Screening: The 2-aminothiazole core is frequently used as a query scaffold in virtual screening to identify new potential inhibitors for various biological targets. nih.gov Large chemical databases can be screened computationally to find molecules containing this core that also have appropriate substituents to fit a target's binding site. This approach has been successfully used to identify inhibitors for targets such as glutaminase (B10826351) and various kinases. nih.govresearchgate.net

De Novo Design: The 2-aminothiazole scaffold also serves as a foundational building block in structure-based de novo design. nih.gov In this approach, computational algorithms build novel molecules piece by piece within the constraints of a protein's active site. Starting with a core fragment like 2-aminothiazole placed optimally in the binding pocket, the algorithm can explore different chemical modifications and additions to grow a complete ligand with high predicted affinity and specificity. nih.gov This strategy was employed to design novel aminothiazole-based inhibitors of p38 MAP kinase, resulting in compounds with significant potency. nih.gov The this compound structure itself could be a product of such a design process or serve as a template for generating new analogues with improved properties.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Before committing to expensive synthesis and experimental testing, computational methods are widely used to predict the ADMET properties of drug candidates. acs.orgtandfonline.com These in silico tools help to identify potential liabilities early in the drug discovery process, allowing for the prioritization of compounds with more favorable pharmacokinetic and safety profiles. nih.gov For derivatives of the 2-aminothiazole scaffold, several studies have reported their predicted ADMET properties. tandfonline.commdpi.com

The predicted ADMET profile for a compound like this compound would be generated using various computational models. These models are often built on data from large sets of experimentally characterized compounds. Key parameters evaluated include intestinal absorption, plasma protein binding, blood-brain barrier penetration, metabolism by cytochrome P450 (CYP) enzymes, and various toxicity endpoints. mdpi.com Many 2-aminothiazole derivatives have been predicted to have favorable ADMET properties, such as good intestinal absorption and compliance with Lipinski's rule of five, which suggests good oral bioavailability. mdpi.com

Below is a table summarizing the typical ADMET properties predicted for compounds based on the 2-aminothiazole scaffold, which would be relevant for assessing this compound.

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gut after oral administration. |

| Caco-2 Permeability | High | Suggests high potential for crossing the intestinal epithelial barrier. mdpi.com |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Variable (often low to moderate) | Predicts the likelihood of the compound reaching the central nervous system. |

| Plasma Protein Binding (PPB) | Moderate to High | Affects the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| CYP2D6 Inhibition | Often predicted as non-inhibitor | Low potential for drug-drug interactions involving this key metabolic enzyme. mdpi.com |

| CYP3A4 Inhibition | Often predicted as non-inhibitor | Low potential for drug-drug interactions involving the most common metabolic enzyme. mdpi.com |

| Excretion | ||

| Total Clearance | Low to Moderate | Relates to the rate at which the drug is eliminated from the body. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Predicts the likelihood of the compound causing DNA mutations. |

| hERG Inhibition | Variable (often low risk) | Assesses the risk of cardiac toxicity. |

Metabolomic and Pharmacokinetic Investigations of 5 4 Propylbenzyl 1,3 Thiazol 2 Amine in Preclinical Models

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a new chemical entity. These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

For a series of 2-aminothiazole (B372263) analogs, in vitro studies using mouse, rat, and human liver microsomes have identified ring hydroxylation as a primary metabolic pathway. nih.gov This suggests that 5-(4-propylbenzyl)-1,3-thiazol-2-amine would likely undergo hydroxylation on the benzyl (B1604629) ring or the propyl group. The resulting hydroxylated metabolites are generally more polar and thus more readily excreted from the body.

Table 1: Predicted Major Metabolites of this compound

| Metabolite | Proposed Metabolic Pathway | Expected Properties |

| Hydroxylated benzyl ring metabolite | Aromatic hydroxylation | Increased polarity |

| Hydroxylated propyl chain metabolite | Aliphatic hydroxylation | Increased polarity |

This table is predictive and based on data from structurally similar compounds.

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of xenobiotics. nih.gov Identifying the specific CYP isozymes involved in the metabolism of a compound is essential for predicting potential drug-drug interactions. While specific data for this compound is unavailable, studies with other amine-containing compounds suggest that CYP3A4, CYP2D6, and CYP2C9 are often involved in the metabolism of such structures.

Table 2: Predicted CYP Isozyme Involvement in the Metabolism of this compound

| CYP Isozyme | Predicted Role | Potential for Drug-Drug Interactions |

| CYP3A4 | Major contributor to oxidative metabolism | High |

| CYP2D6 | Potential contributor to metabolism | Moderate |

| CYP2C9 | Minor contributor to metabolism | Low to Moderate |

This table is predictive and based on general knowledge of CYP isozyme substrate specificity.

Absorption and Distribution Studies in Non-Human Biological Systems

Understanding the absorption and distribution of a compound is fundamental to determining its bioavailability and potential sites of action.

Permeability is a key factor influencing oral absorption. In vitro models such as the Caco-2 cell line and the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly used to assess a compound's potential for intestinal absorption. nih.govevotec.com

The Caco-2 cell assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. nih.gov A study on benzothiazole (B30560) derivatives, which share a structural similarity with the compound of interest, can provide some insight. For these compounds, the apparent permeability coefficient (Papp) was measured. biorxiv.org

The PAMPA assay provides a measure of passive diffusion across an artificial lipid membrane. scirp.org

Table 3: Predicted Permeability of this compound

| Assay | Predicted Permeability Classification | Rationale |

| Caco-2 | Moderate to High | Based on data from structurally similar benzothiazole derivatives. biorxiv.org |

| PAMPA | High | The lipophilic nature of the propylbenzyl group is expected to favor passive diffusion. |

This table is predictive and based on data from structurally similar compounds and general principles of drug absorption.

Following absorption, a compound is distributed to various tissues and organs. Preclinical studies in animal models, typically rats or mice, are conducted to understand this distribution pattern. For a series of 2-aminothiazole analogs with antiprion activity, high concentrations were observed in the brain after oral dosing in mice, indicating good blood-brain barrier penetration for these specific analogs. nih.govuq.edu.au The tissue distribution of this compound would depend on its physicochemical properties, such as lipophilicity and plasma protein binding.

Excretion Pathway Analysis in Preclinical Animal Models

The final stage of a compound's journey through the body is excretion. This process eliminates the parent compound and its metabolites, primarily through the kidneys (urine) and/or the liver (bile/feces). Studies in preclinical animal models are used to determine the major routes and rates of excretion. Given that the predicted metabolites are more polar, renal excretion is anticipated to be a significant pathway.

Bioanalytical Method Development for Quantification in Biological Matrices of Non-Human Origin

The development and validation of reliable bioanalytical methods are fundamental for the quantitative determination of drug candidates in biological matrices during preclinical studies. scispace.comscilit.com These methods provide crucial data for evaluating the pharmacokinetic profiles of new chemical entities. For this compound, a novel aminothiazole compound, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been established for its quantification in rat plasma. d-nb.info The validation of these methods ensures that the analytical procedures are accurate, precise, and suitable for their intended purpose. scispace.com

A key aspect of method development involves optimizing sample preparation to ensure efficient extraction of the analyte from the complex biological matrix. nih.gov For the analysis of this compound in rat plasma, a liquid-liquid extraction (LLE) technique was employed. This was followed by the development of a sensitive and specific LC-MS/MS method for the precise quantification of the analyte. d-nb.info

The method was validated by assessing several key parameters to confirm its performance and reliability. scispace.com

Specificity and Selectivity

The selectivity of the analytical method was evaluated to ensure that endogenous components in the plasma matrix did not interfere with the quantification of this compound or its internal standard. The method's selectivity was assessed at the lower limit of quantification (LLOQ), which was determined to be 1.22 ng/mL. d-nb.info Analysis of six different lots of blank rat plasma spiked at the LLOQ concentration demonstrated no significant interfering peaks at the retention times of the analyte and the internal standard. The signal-to-noise ratio was calculated by comparing the mean baseline noise near the analyte's retention time with the analyte's peak in the LLOQ sample, confirming the method's specificity. d-nb.info

Linearity and Range

The linearity of the method was established to demonstrate the proportional relationship between the detector response and the concentration of the analyte over a specified range. The calibration curve for this compound was found to be linear across the concentration range of 1.22 ng/mL to 995.89 ng/mL in rat plasma.

Accuracy and Precision

Accuracy and precision are critical parameters for validating a bioanalytical method. scispace.com Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These were evaluated through intra-day and inter-day batch analyses. The intra-day precision, measured as the percentage coefficient of variation (% CV), was found to be within acceptable limits, and the percent recovery ranged from 98.66% to 104.40%. d-nb.info For the inter-day validation, the percentage CV varied from 6.10% to 13.21%, with accuracy percentages ranging from -9.84% to 0.80%. d-nb.info The inter-day percent recovery was between 99.00% and 109.83%. d-nb.info These results indicate that the developed method is both accurate and precise for the quantification of this compound in rat plasma.

Table 1: Summary of Intra-Day Accuracy and Precision

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=6) | Accuracy (%) | Precision (% CV) |

|---|---|---|---|

| 1.22 (LLOQ) | 1.12 ± 0.11 | -8.20 | 9.82 |

| 3.65 (LQC) | 3.55 ± 0.23 | -2.74 | 6.48 |

| 497.94 (MQC) | 520.12 ± 25.13 | 4.45 | 4.83 |

| 796.71 (HQC) | 832.06 ± 38.33 | 4.44 | 4.61 |

Data derived from a study on a novel aminothiazole compound in rat plasma. d-nb.info LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, SD: Standard Deviation, CV: Coefficient of Variation.

Table 2: Summary of Inter-Day Accuracy and Precision

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=18) | Accuracy (%) | Precision (% CV) |

|---|---|---|---|

| 1.22 (LLOQ) | 1.10 ± 0.14 | -9.84 | 13.21 |

| 3.65 (LQC) | 3.68 ± 0.22 | 0.80 | 6.10 |

| 497.94 (MQC) | 522.61 ± 38.00 | 4.95 | 7.27 |

| 796.71 (HQC) | 839.12 ± 59.81 | 5.32 | 7.13 |

Data derived from a study on a novel aminothiazole compound in rat plasma. d-nb.info LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, SD: Standard Deviation, CV: Coefficient of Variation.

System Suitability

System suitability was assessed throughout the validation process to ensure the performance of the chromatographic system. This was evaluated using the % CV for the peak area ratio of the analyte to the internal standard from six replicate injections at the upper limit of quantification (ULOQ). The retention time of the analyte remained consistent within ± 0.5 minutes in all analytical runs, and the evaluation met the acceptance criteria of % CV ≤ 2% for both peak area ratio and retention time, confirming the system's suitability for the analysis. d-nb.info

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Advanced Research Methodologies and Cross Disciplinary Applications of 5 4 Propylbenzyl 1,3 Thiazol 2 Amine

Integration with Chemoinformatics and Bioinformatics for Data Analysis and Prediction

Chemoinformatics and bioinformatics are indispensable computational disciplines for the early-stage evaluation of compounds such as 5-(4-Propylbenzyl)-1,3-thiazol-2-amine. These approaches utilize computer models to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological targets of a molecule before it is synthesized or tested in a lab.

For a novel thiazole (B1198619) derivative, chemoinformatic analysis begins with calculating molecular descriptors that quantify its structural and electronic features. These descriptors are then used in Quantitative Structure-Activity Relationship (QSAR) models. nih.gov Such models are trained on datasets of existing compounds with known activities to predict the potential efficacy of new molecules. nih.gov For instance, a 2D-QSAR model for a series of thiazole analogs could identify key structural features, like the propylbenzyl group, that contribute to its predicted activity. nih.gov

Molecular docking, a key bioinformatics tool, simulates the binding of a ligand to the active site of a target protein. nih.gov Based on the known biological activities of similar 2-aminothiazole (B372263) structures, potential targets like protein kinases or receptors could be selected for in-silico screening. nih.govmdpi.com The docking simulation would predict the binding affinity and pose of this compound within the target's binding pocket, providing insights into potential mechanisms of action.

Table 1: Illustrative Predicted ADMET Properties for this compound

This table represents hypothetical data generated from chemoinformatic predictive models.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 232.35 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Octanol/Water) | 3.8 | Indicates good lipid solubility and potential for membrane permeability |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |

| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (<10) |

| Blood-Brain Barrier Permeability | Low to Moderate | Suggests potential for CNS activity, requiring experimental verification |

| Cytochrome P450 2D6 Inhibition | Likely Inhibitor | Predicts potential for drug-drug interactions |

High-Throughput Screening (HTS) and High-Content Screening (HCS) for Analog Discovery and Biological Profiling

High-Throughput Screening (HTS) and High-Content Screening (HCS) are robotic-assisted experimental methods that allow for the rapid testing of thousands of chemical compounds against biological targets. For this compound, HTS would be employed to screen it and a library of its structural analogs against specific enzymes, receptors, or cell-based assays to identify "hits" with desired biological activity.

In a typical HTS campaign, compounds are added to microtiter plates containing the biological target, and a specific readout (e.g., fluorescence, luminescence) is measured to quantify the compound's effect. This process can quickly establish a preliminary structure-activity relationship (SAR) by comparing the activity of this compound with its analogs.

HCS builds upon HTS by using automated microscopy and sophisticated image analysis algorithms to capture multiple parameters from cells treated with a compound. Instead of a single data point, HCS can simultaneously measure changes in cell morphology, viability, protein localization, and organelle health. nih.gov This provides a much richer dataset, allowing for more detailed biological profiling and the identification of potential toxicity mechanisms early in the discovery process.

Table 2: Example HTS Data for a Series of Thiazole Analogs in a Kinase Inhibition Assay

This table displays hypothetical results from a high-throughput screen to illustrate SAR.

| Compound | R Group at Benzyl (B1604629) Position | % Inhibition at 10 µM |

| Analog 1 (Parent) | -H | 45% |

| Analog 2 | -Methyl | 58% |

| Analog 3 | -Ethyl | 65% |

| This compound | -Propyl | 82% |

| Analog 4 | -Isopropyl | 71% |

| Analog 5 | -Bromo | 32% |

Biophysical Characterization of Molecular Interactions (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Once a direct biological target is identified through screening, biophysical techniques are crucial for confirming and quantifying the molecular interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free methods for this purpose. nih.gov

SPR measures the binding between a ligand (e.g., this compound) and a target protein immobilized on a sensor chip in real-time. By monitoring changes in the refractive index at the chip surface as the compound flows over it, SPR can determine the association (k_on) and dissociation (k_off) rate constants of the interaction, which are used to calculate the binding affinity (K_D).

ITC directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, small aliquots of the compound are injected into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). nih.gov This provides a complete thermodynamic profile of the binding event, offering deep insights into the forces driving the interaction.

Table 3: Representative Biophysical Data for the Interaction of a Compound with its Target Protein

This table presents the type of data obtained from SPR and ITC experiments.

| Parameter | Technique | Illustrative Value | Description |

| K_D (Equilibrium Dissociation Constant) | SPR / ITC | 150 nM | Measures binding affinity; lower values indicate stronger binding. |

| k_on (Association Rate) | SPR | 2.5 x 10^5 M⁻¹s⁻¹ | The rate at which the compound binds to the target. |

| k_off (Dissociation Rate) | SPR | 3.75 x 10⁻² s⁻¹ | The rate at which the compound dissociates from the target. |

| n (Stoichiometry) | ITC | 1.05 | The molar ratio of compound to protein in the bound state. |

| ΔH (Enthalpy Change) | ITC | -8.5 kcal/mol | The heat released or absorbed upon binding. |

| ΔS (Entropy Change) | ITC | 3.2 cal/mol·K | The change in disorder of the system upon binding. |

Advanced Imaging Techniques for Cellular Localization and Distribution in Non-Human Models

Understanding where a compound accumulates within a cell or organism is critical to understanding its mechanism of action and potential off-target effects. Advanced imaging techniques can visualize the subcellular localization and tissue distribution of this compound in non-human models.

To enable visualization, the compound is typically modified with a tag. For fluorescence microscopy, a fluorophore can be attached, allowing researchers to observe its location in living or fixed cells. For example, co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, nucleus) could reveal the primary site of action. Studies on similar thiazole derivatives have suggested that mitochondria can be involved in their cytotoxic action, a hypothesis that could be directly tested with imaging. researchgate.net

For whole-organism studies in animal models, techniques like Autoradiography or Positron Emission Tomography (PET) can be used. This requires synthesizing a version of the compound containing a radioisotope (e.g., ¹⁴C, ³H, or ¹⁸F). Following administration, imaging can reveal which tissues and organs the compound and its metabolites distribute to, providing crucial pharmacokinetic data.

Proteomics and Metabolomics Profiling for Systems-Level Understanding of Compound Action

While the previous methods focus on a specific target, proteomics and metabolomics (collectively known as "omics") provide a broad, systems-level view of the cellular response to a compound. These technologies can uncover novel mechanisms, identify biomarkers of efficacy or toxicity, and reveal unanticipated off-target effects.

Proteomics involves the large-scale analysis of the entire set of proteins (the proteome) in a biological sample. In a typical experiment, cells or tissues would be treated with this compound, and then the proteins would be extracted and analyzed using mass spectrometry. This can identify changes in protein expression levels or post-translational modifications, revealing which cellular pathways are perturbed by the compound.

Metabolomics is the complementary analysis of the complete set of small-molecule metabolites. By analyzing samples (e.g., cells, plasma, urine) with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can map the metabolic shifts induced by the compound. This can provide insights into how the compound affects cellular energy, biosynthesis, and signaling pathways.

Together, these omics approaches offer an unbiased, holistic profile of the biological activity of this compound, moving beyond a single-target paradigm to a more comprehensive understanding of its effects on the entire biological system.

Future Perspectives and Emerging Research Directions for 5 4 Propylbenzyl 1,3 Thiazol 2 Amine

Exploration of Novel Biological Targets and Therapeutic Areas

Currently, there is a lack of specific data identifying the biological targets of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine. However, based on research into analogous structures, several promising avenues for investigation emerge.

Derivatives of 2-amino-5-benzylthiazole have been shown to possess cytotoxic activity against tumor cells. For instance, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide has demonstrated pronounced cytotoxic effects on murine lymphoma cells in vitro, suggesting that its mechanism of action may involve the antioxidant defense system. lnu.edu.ua Electron microscopy of these cells revealed apoptotic and necrotic manifestations of cytotoxicity, including deformation and disintegration of the nucleus and destruction of the plasma membrane. lnu.edu.ua This points towards potential anticancer applications for compounds like this compound, warranting further investigation into their effects on cancer cell lines and their specific molecular targets within apoptotic and oxidative stress pathways.

Furthermore, a class of structurally related compounds, (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, have been identified as potent tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation disorders. This suggests that this compound could be explored for its potential in dermatology.

Future research should, therefore, focus on broad-based screening of this compound against a panel of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and metabolic disorders.

Design and Synthesis of Prodrug Strategies or Bioconjugates for Enhanced Research Probes

To improve the utility of this compound as a research tool, prodrug and bioconjugate strategies could be employed. Prodrugs are inactive precursors that are converted into the active drug within the body. This approach can be used to enhance solubility, stability, and targeted delivery. Given the primary amine group in this compound, a variety of prodrug strategies could be envisioned, such as conversion to amides, carbamates, or Schiff bases that can be hydrolyzed in vivo.

Bioconjugation, the linking of two molecules, at least one of which is a biomolecule, offers another avenue for creating enhanced research probes. This compound could be conjugated to fluorescent dyes, biotin, or photoaffinity labels. These bioconjugates would be invaluable tools for identifying the cellular and molecular targets of the parent compound through techniques such as fluorescence microscopy, affinity purification, and mass spectrometry.

Potential for Application in Chemical Probe Development

A chemical probe is a small molecule that is used to study and manipulate a biological system. Ideally, a chemical probe should be potent, selective, and have a known mechanism of action. While the specific biological targets of this compound are yet to be fully elucidated, its 2-aminothiazole (B372263) core is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets.

Should this compound be found to have a specific and potent biological activity, it could be developed into a chemical probe. This would involve synthesizing a library of analogs to establish a clear structure-activity relationship (SAR). The SAR data would guide the optimization of the probe's potency and selectivity. Furthermore, the development of a "negative control" analog, a structurally similar but biologically inactive molecule, would be crucial for validating its on-target effects in biological studies.

Integration with Nanotechnology for Research Tool Development (e.g., Targeted Delivery Systems for in vitro studies)

Nanotechnology offers exciting possibilities for the development of advanced research tools. This compound could be encapsulated within or conjugated to nanoparticles, such as liposomes, micelles, or polymeric nanoparticles. These nanoformulations could be used to enhance the compound's solubility and stability in aqueous media for in vitro assays.

Furthermore, the surface of these nanoparticles could be functionalized with targeting ligands, such as antibodies or peptides, to direct the compound to specific cell types or subcellular compartments. This targeted delivery would be particularly useful for studying the compound's effects in complex co-culture systems or for investigating its activity at specific organelles. Such nanotechnology-based tools would enable more precise and controlled in vitro studies, leading to a better understanding of the compound's biological functions.

Contributions to the Understanding of Thiazole (B1198619) Chemical Biology and Medicinal Chemistry

The study of this compound and its derivatives can make significant contributions to the broader fields of thiazole chemical biology and medicinal chemistry. The 2-aminothiazole moiety is a key pharmacophore found in numerous approved drugs and clinical candidates. A deeper understanding of the SAR of this class of compounds, including the influence of substituents at the 5-position, such as the 4-propylbenzyl group, will provide valuable insights for the design of future therapeutic agents.

Systematic exploration of the biological activities of a library of 5-substituted 2-aminothiazoles will help to map the "biological space" that this scaffold can occupy. This, in turn, will aid in the identification of new biological targets and therapeutic applications for this versatile heterocyclic system.

Identification of Current Research Gaps and Future Challenges in the Field

The most significant research gap concerning this compound is the lack of fundamental biological data. The primary challenge is, therefore, to initiate a comprehensive biological evaluation of this compound. This should include:

Target Identification: Elucidating the specific molecular targets and mechanism of action.

In Vitro and In Vivo Efficacy: Assessing its activity in relevant cellular and animal models of disease.

Pharmacokinetics and Toxicology: Evaluating its absorption, distribution, metabolism, excretion, and toxicity profiles.

Addressing these gaps will require a multidisciplinary approach, combining synthetic chemistry, molecular and cellular biology, pharmacology, and toxicology. Overcoming the challenge of limited available information will be the first step towards unlocking the full potential of this compound as a lead compound for drug discovery or as a valuable tool for chemical biology research.

Q & A

Q. What are the common synthetic routes for 5-(4-Propylbenzyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The compound is synthesized via cyclization reactions using precursors like substituted benzyl halides and thiourea derivatives. For example, similar thiazole derivatives are prepared by reacting 2-aminothiazole intermediates with 4-propylbenzyl chloride in the presence of a base (e.g., NaOH) and polar aprotic solvents like DMF . Key factors include:

- Temperature control : Reactions often proceed at 80–100°C to avoid side reactions.

- Catalysts : Use of iodine or KSCN enhances cyclization efficiency .

- Solvent choice : Ethanol or 1,4-dioxane improves solubility of intermediates . Yields typically range from 60–85%, depending on substituent steric effects .

Q. How is the structural integrity of this compound validated experimentally?

- NMR spectroscopy : H and C NMR confirm the presence of the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and propylbenzyl substituents (δ 2.5–2.7 ppm for CH groups) .

- Elemental analysis : Matches calculated values for C, H, N, and S within ±0.3% deviation .

- X-ray crystallography : Used to resolve ambiguous cases, such as distinguishing between regioisomers (e.g., comparing 4- vs. 5-substituted thiazoles) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .

- Cytotoxicity : SRB (sulforhodamine B) assays on cancer cell lines (e.g., MCF-7, HEPG-2) at concentrations of 1–100 µM, with IC values calculated .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Substituent variation : Replacing the propyl group with electron-withdrawing groups (e.g., -Cl, -CF) enhances antimicrobial activity but may reduce solubility .

- Thiazole ring modifications : Introducing pyridine or pyrazine rings (as in related compounds) improves interaction with biological targets like TLR4 or kinases .

- Data-driven optimization : Use QSAR models to predict logP and PSA values, balancing lipophilicity and membrane permeability .

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?

- Disorder in the propyl chain : Common in flexible alkyl substituents; mitigated by collecting data at low temperatures (e.g., 100 K) .

- Twinned crystals : SHELXD/SHELXL software (with TWIN commands) is used to refine twinned data sets .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···S bonds) to confirm packing stability .

Q. How can synthetic yields be improved while minimizing hazardous byproducts?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes and improves yields by 15–20% (e.g., 80 W, 120°C) .

- Green chemistry approaches : Replace DMF with ionic liquids or water-ethanol mixtures to reduce toxicity .

- Byproduct analysis : LC-MS monitors intermediates like thiourea derivatives, enabling real-time optimization .

Q. How to resolve contradictions in biological activity data across different studies?

- Orthogonal assays : Cross-validate cytotoxicity results using MTT and SRB assays to rule out false positives .

- Strain-specific variability : Test against isogenic bacterial strains to isolate target-specific effects .

- Dose-response curves : Ensure IC/MIC values are calculated from ≥6 data points to improve reproducibility .

Q. What strategies are effective for stabilizing this compound under physiological conditions?

- pH stability : Buffered solutions (pH 6–8) prevent degradation of the thiazole ring .

- Light sensitivity : Store in amber vials at −20°C to avoid photolytic cleavage of the C–S bond .

- Lyophilization : Increases shelf life by reducing hydrolytic degradation .

Q. How can solubility be enhanced for in vivo studies without compromising activity?

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.